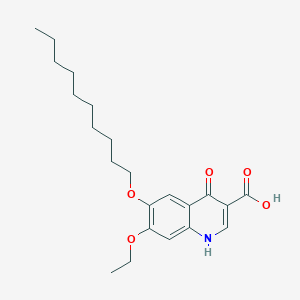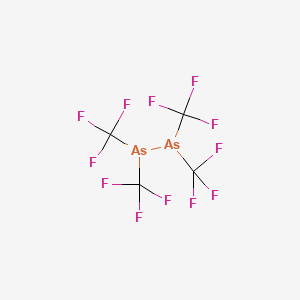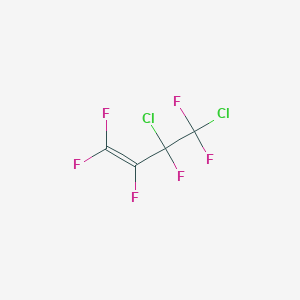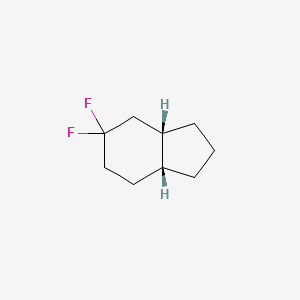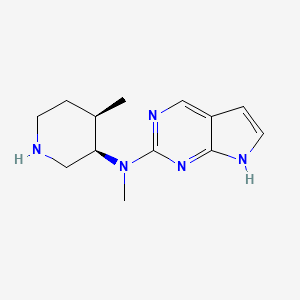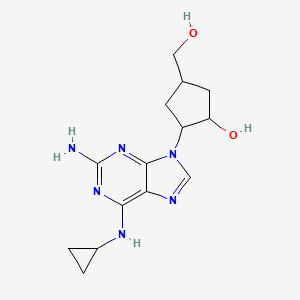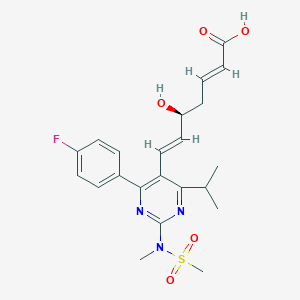
Forsythide dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Forsythide dimethyl ester is an organic compound with the chemical formula C15H16O7. It is a colorless solid with a sweet taste and is primarily used as a food additive, flavoring agent, spice, and food preservative . This compound belongs to the class of iridoids, which are known for their diverse pharmacological activities and potential health benefits .
準備方法
Synthetic Routes and Reaction Conditions: Forsythide dimethyl ester can be synthesized through esterification reactions. One common method involves the reaction of forsythide with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions: Forsythide dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Major Products Formed:
Hydrolysis: Forsythide and methanol
Oxidation: Carboxylic acids
Reduction: Alcohols
科学的研究の応用
Forsythide dimethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In synthetic chemistry, this compound is used as a precursor for the synthesis of various bioactive compounds, including alkaloids and prostaglandin analogues .
Biology: this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders .
Industry: In the food industry, this compound is used as a flavoring agent and preservative due to its sweet taste and stability .
作用機序
The mechanism of action of forsythide dimethyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. This compound may activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . Additionally, it may inhibit the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing inflammation .
類似化合物との比較
Geniposide: Known for its anti-inflammatory and hepatoprotective effects.
Deoxyloganin: Studied for its potential neuroprotective properties.
Dihydrocornin: Investigated for its role in plant metabolism and potential therapeutic applications.
Forsythide dimethyl ester stands out due to its unique combination of chemical stability, sweet taste, and diverse applications in various fields.
特性
分子式 |
C18H26O11 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
dimethyl 1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |
InChI |
InChI=1S/C18H26O11/c1-25-15(23)8-4-3-7-9(16(24)26-2)6-27-17(11(7)8)29-18-14(22)13(21)12(20)10(5-19)28-18/h6-8,10-14,17-22H,3-5H2,1-2H3 |
InChIキー |
KVSFLKZCIIGPEC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



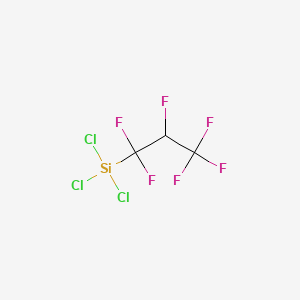

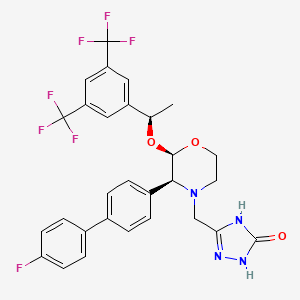
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
